molecular formula C24H25N3O4S B4230167 2-[(4-{[(4-methylphenyl)sulfonyl]amino}benzoyl)amino]-N-propylbenzamide

2-[(4-{[(4-methylphenyl)sulfonyl]amino}benzoyl)amino]-N-propylbenzamide

Cat. No. B4230167
M. Wt: 451.5 g/mol
InChI Key: RAJZVXYHLXLXJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-{[(4-methylphenyl)sulfonyl]amino}benzoyl)amino]-N-propylbenzamide, also known as MPSPB, is a chemical compound that has been widely studied for its potential use in scientific research.

Mechanism of Action

The mechanism of action of 2-[(4-{[(4-methylphenyl)sulfonyl]amino}benzoyl)amino]-N-propylbenzamide involves its ability to bind to the NF-κB binding domain of IκBα, preventing the interaction between IκBα and NF-κB. This leads to the inhibition of NF-κB activity and downstream signaling pathways.
Biochemical and Physiological Effects
2-[(4-{[(4-methylphenyl)sulfonyl]amino}benzoyl)amino]-N-propylbenzamide has been shown to have several biochemical and physiological effects, including the inhibition of NF-κB activity, the downregulation of pro-inflammatory cytokines, and the induction of apoptosis in cancer cells. Additionally, 2-[(4-{[(4-methylphenyl)sulfonyl]amino}benzoyl)amino]-N-propylbenzamide has been shown to have anti-inflammatory and anti-tumor effects in animal models.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using 2-[(4-{[(4-methylphenyl)sulfonyl]amino}benzoyl)amino]-N-propylbenzamide in lab experiments is its specificity for NF-κB inhibition. This allows for the study of NF-κB signaling pathways without affecting other signaling pathways. However, one limitation of using 2-[(4-{[(4-methylphenyl)sulfonyl]amino}benzoyl)amino]-N-propylbenzamide is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of 2-[(4-{[(4-methylphenyl)sulfonyl]amino}benzoyl)amino]-N-propylbenzamide, including the development of more specific and potent inhibitors of NF-κB, the study of 2-[(4-{[(4-methylphenyl)sulfonyl]amino}benzoyl)amino]-N-propylbenzamide in animal models of disease, and the investigation of its potential use in combination with other therapies. Additionally, further research is needed to fully understand the biochemical and physiological effects of 2-[(4-{[(4-methylphenyl)sulfonyl]amino}benzoyl)amino]-N-propylbenzamide and its potential use in clinical settings.
Conclusion
In conclusion, 2-[(4-{[(4-methylphenyl)sulfonyl]amino}benzoyl)amino]-N-propylbenzamide is a chemical compound that has been extensively studied for its potential use in scientific research. Its specificity for NF-κB inhibition makes it a valuable tool for the study of NF-κB signaling pathways, and its biochemical and physiological effects make it a promising candidate for the treatment of inflammatory and cancerous diseases. Further research is needed to fully understand the potential of 2-[(4-{[(4-methylphenyl)sulfonyl]amino}benzoyl)amino]-N-propylbenzamide and its future applications.

Scientific Research Applications

2-[(4-{[(4-methylphenyl)sulfonyl]amino}benzoyl)amino]-N-propylbenzamide has been studied extensively for its potential use in scientific research. One of its primary applications is in the study of protein-protein interactions, particularly those involving the transcription factor NF-κB. 2-[(4-{[(4-methylphenyl)sulfonyl]amino}benzoyl)amino]-N-propylbenzamide has been shown to inhibit the interaction between NF-κB and its binding partner, IκBα, leading to the inhibition of NF-κB activity.

properties

IUPAC Name

2-[[4-[(4-methylphenyl)sulfonylamino]benzoyl]amino]-N-propylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O4S/c1-3-16-25-24(29)21-6-4-5-7-22(21)26-23(28)18-10-12-19(13-11-18)27-32(30,31)20-14-8-17(2)9-15-20/h4-15,27H,3,16H2,1-2H3,(H,25,29)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAJZVXYHLXLXJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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